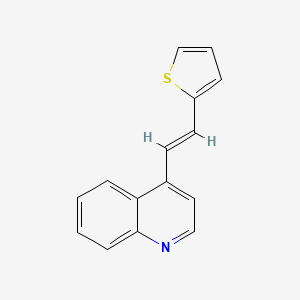

4-(2-(2-Thienyl)vinyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

1586-52-3 |

|---|---|

Molecular Formula |

C15H11NS |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

4-[(E)-2-thiophen-2-ylethenyl]quinoline |

InChI |

InChI=1S/C15H11NS/c1-2-6-15-14(5-1)12(9-10-16-15)7-8-13-4-3-11-17-13/h1-11H/b8-7+ |

InChI Key |

YKAFOBODZFZHQY-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=CS3 |

Origin of Product |

United States |

Computational and Theoretical Elucidation of 4 2 2 Thienyl Vinyl Quinoline

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory serves as a fundamental tool for examining the quantum chemical properties of 4-(2-(2-Thienyl)vinyl)quinoline.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties and chemical reactivity of the molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller energy gap generally corresponds to a molecule that is more reactive, less stable, and more easily tunable.

For quinoline-based compounds, the HOMO-LUMO gap provides significant insights into their electronic effects and chemical reactivity. The distribution of these orbitals is key to understanding charge transfer within the molecule, which is often responsible for its bioactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.646 eV |

| LUMO Energy | -1.816 eV |

| Energy Gap (ΔE) | 4.83 eV |

Data derived from a representative quinoline (B57606) compound for illustrative purposes.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process of geometry optimization identifies the conformation with the lowest energy. For similar quinolinone compounds, dihedral angles calculated through these methods have indicated non-planar structures. The conformational analysis provides insights into the molecule's atomic architecture and steric effects, which are vital for understanding its interactions with other molecules.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution across a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential, typically with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential).

In quinoline derivatives, MEP analysis has shown high electron density around nitrogen and oxygen atoms, suggesting these are likely sites for electrophilic attack. Conversely, aromatic rings often exhibit lower electron density, making them susceptible to nucleophilic attack. The MEP surface provides a visual representation of the molecule's polarity and charge-related properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed description of the electronic structure by examining charge delocalization, hyperconjugative interactions, and the stability of the molecule. This method investigates the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy associated with these interactions, particularly the E(2) energy, quantifies the extent of intramolecular charge transfer. For heterocyclic compounds, NBO analysis has been used to understand the delocalization of atomic charges and the stability arising from hyperconjugative interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. For quinoline derivatives, TD-DFT calculations have been successfully used to predict absorption spectra in various solvents, showing good agreement with experimental data. These calculations are essential for understanding the photophysical properties of the molecule.

Reactivity Analysis and Chemical Reactivity Descriptors

The reactivity of this compound can be quantified using a set of chemical reactivity descriptors derived from DFT calculations. These descriptors, based on the energies of the frontier molecular orbitals, provide a framework for understanding the molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Molecules with a larger HOMO-LUMO gap are considered "hard," exhibiting high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). "Soft" molecules have smaller energy gaps and are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

Analysis of these descriptors for related compounds has revealed that modifications to the molecular structure can significantly alter reactivity.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.646 |

| Electron Affinity (A) | -ELUMO | 1.816 |

| Electronegativity (χ) | (I+A)/2 | 4.231 |

| Chemical Hardness (η) | (I-A)/2 | 2.415 |

| Chemical Softness (S) | 1/(2η) | 0.207 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.704 |

Data derived from a representative quinoline compound for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Conformational Landscapes

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds of the vinyl linker connecting the quinoline and thiophene (B33073) rings. This rotation gives rise to different spatial arrangements, or conformers, with varying degrees of planarity and, consequently, different energy levels.

Computational analyses of similar styryl-like heteroaromatic systems suggest that the most stable conformer is typically a planar or near-planar structure. This preference for planarity is attributed to the maximization of π-conjugation across the entire molecule, which leads to electronic stabilization. Deviations from planarity, caused by rotation around the vinyl single bonds, would disrupt this conjugation, resulting in a higher energy state.

The energy profile of rotation around the vinyl linker is expected to show distinct energy minima corresponding to stable, planar conformers and energy maxima corresponding to transition states where the aromatic rings are perpendicular to each other. The energy difference between the most stable conformer and the transition state is the rotational barrier. In conjugated systems of this nature, these barriers are significant enough to influence the population of different conformers at a given temperature.

| Conformer/Transition State | Description | Expected Relative Energy | Key Structural Feature |

|---|---|---|---|

| Planar Syn | The quinoline and thiophene rings are on the same side of the vinyl double bond. | Low (Stable) | Maximized π-conjugation. |

| Planar Anti | The quinoline and thiophene rings are on opposite sides of the vinyl double bond. | Low (Stable) | Maximized π-conjugation with reduced steric hindrance compared to syn. |

| Perpendicular Transition State | The quinoline and thiophene rings are orthogonal to each other. | High (Unstable) | Disrupted π-conjugation. |

Intermolecular Interactions

The intermolecular interactions of this compound are expected to be multifaceted, involving a combination of non-covalent forces that dictate its aggregation behavior in the solid state and in solution.

π-π Stacking: The planar aromatic surfaces of the quinoline and thiophene rings make π-π stacking a dominant intermolecular interaction. Computational studies on heteroaromatic systems have shown that these interactions are a result of a complex interplay between attractive dispersion forces and orientation-dependent electrostatic interactions. acs.orgnih.gov The relative orientation of the stacked molecules (e.g., parallel-displaced or T-shaped) will influence the strength of these interactions. Theoretical calculations on thiophene dimers have indicated that dispersion is the primary source of attraction. nih.gov

Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. This can lead to the formation of weak C-H···N hydrogen bonds with hydrogen atoms from the vinyl linker or the aromatic rings of neighboring molecules.

| Interaction Type | Participating Moieties | Expected Strength | Significance |

|---|---|---|---|

| π-π Stacking | Quinoline-Quinoline, Thiophene-Thiophene, Quinoline-Thiophene | Moderate to Strong | Major contributor to crystal packing and aggregation. |

| C-H···N Hydrogen Bonding | C-H (vinyl, aromatic) and N (quinoline) | Weak | Provides directionality to molecular packing. |

| C-H···π Interactions | C-H and π-systems of quinoline/thiophene | Weak | Contributes to the overall stability of the solid-state structure. |

| Dispersion Forces | Entire molecule | Moderate | Significant component of the overall intermolecular attraction. |

Spectroscopic and Photophysical Characterization of 4 2 2 Thienyl Vinyl Quinoline

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 4-(2-(2-thienyl)vinyl)quinoline and its derivatives are characterized by absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, arising from π-π* and n-π* electronic transitions within the conjugated system.

The UV-Vis absorption spectrum of this compound and its derivatives typically displays distinct absorption peaks. For instance, a related compound, (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline, which shares the core thienyl-vinyl-quinoline structure, exhibits characteristic absorption spectra. While specific maxima for the parent compound are not detailed in the provided search results, analogous structures provide insight into the expected spectral features. The absorption profiles are influenced by the extended π-conjugation across the molecule, involving the quinoline (B57606) and thiophene (B33073) rings linked by the vinyl group.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a notable feature of donor-π-acceptor (D-π-A) compounds. In molecules like this compound, where the thiophene can act as an electron donor and the quinoline as an electron acceptor, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.

Studies on similar push-pull thiophene-based D-π-A systems reveal that increasing the solvent polarity can lead to a red shift (bathochromic shift) in the absorption spectra. For example, in two related thiophene-based compounds, a small red shift of about 10 nm and 18 nm was observed when changing the solvent from nonpolar cyclohexane (B81311) to the polar aprotic DMSO. rsc.org This behavior is indicative of a more stabilized excited state in polar solvents due to stronger solute-solvent interactions. The extent of this shift provides information about the change in the dipole moment of the molecule upon excitation.

Fluorescence and Photoluminescence Spectroscopy

The emission properties of this compound are of significant interest, particularly its response to the surrounding environment, which can be harnessed for sensing applications.

Quinoline derivatives are known for their fluorescent properties, often exhibiting intense emission with high quantum yields. While the specific emission maximum and quantum yield for this compound are not explicitly stated in the provided results, related structures offer valuable comparisons. For instance, a series of novel fluorescent thiophene and quinoline derivatives have been synthesized and their photoluminescence spectra investigated, indicating that this class of compounds is emissive. researchgate.net The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. In some push-pull 2-(thiophen-2-yl)quinazoline derivatives, quantum yields as high as 54% have been reported. researchgate.net

The fluorescence of D-π-A molecules like this compound is often highly sensitive to the solvent polarity, a phenomenon known as solvatochromic fluorescence. This sensitivity arises from the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In the excited state, there is a significant redistribution of electron density from the donor (thiophene) to the acceptor (quinoline) moiety, leading to a large excited-state dipole moment.

In polar solvents, this highly polar ICT state is stabilized to a greater extent than the ground state, resulting in a pronounced red shift in the emission spectrum. For two related D-π-A thiophene compounds, a large red shift in the fluorescence emission of about 66 nm and 162 nm was observed when moving from cyclohexane to DMSO. rsc.org This significant solvatochromic shift is a hallmark of an efficient ICT process and suggests that this compound likely exhibits similar behavior. The change in dipole moment from the ground to the excited state for these related compounds was calculated to be substantial, further supporting the ICT character. rsc.org

The presence of the nitrogen atom in the quinoline ring makes this compound susceptible to changes in pH. Protonation of the quinoline nitrogen can significantly alter the electronic properties of the molecule, leading to changes in its absorption and emission characteristics, a phenomenon known as halochromism.

In related 2-(thiophen-2-yl)quinazoline derivatives, the effect of protonation has been studied, demonstrating that these molecules can function as colorimetric and luminescent pH sensors. researchgate.net Upon the addition of acid, significant color changes and luminescence switching were observed. researchgate.net This is because protonation of the quinoline nitrogen enhances its electron-accepting ability, which can either quench the fluorescence or shift it to a different wavelength. This on/off switching or ratiometric change in fluorescence in response to pH makes such compounds promising candidates for the development of chemical sensors.

Solid-State Emission Characteristics

In the solid state, this compound and its derivatives exhibit notable luminescent properties. mdpi.com Generally, these compounds are emissive, with some showing yellow-orange luminescence at room temperature. mdpi.com The intensity of this emission is often enhanced at lower temperatures, such as 77 K, due to the increased rigidity of the molecular structure which minimizes non-radiative decay pathways. mdpi.com For instance, certain 4-morpholinyl chromophores and related quinazoline (B50416) derivatives demonstrate emission in their solid powder form. researchgate.net The color of the emission can vary, with some derivatives exhibiting deep-blue, green, or blue-green fluorescence. researchgate.net The solid-state emission of similar quinolone chalcones has shown a red shift in comparison to their emission in solution, a phenomenon attributed to intermolecular interactions in the crystalline state. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogs. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

The ¹H NMR spectra of quinoline derivatives typically display signals in the aromatic region between 7.00 and 9.00 ppm. chemicalbook.comnih.gov For related structures, specific proton signals can be assigned. For example, in a similar quinoline derivative, the protons of the two methyl groups were observed at δ 2.32 ppm and δ 2.80 ppm as singlets. nih.gov The unambiguous assignment of proton and carbon signals is often achieved through two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, which reveal proton-proton, proton-carbon, and long-range proton-carbon correlations, respectively. mdpi.comnih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 7.00 - 9.00 | m | - | Aromatic Protons | chemicalbook.comnih.gov |

| ¹H | 2.32, 2.80 | s | - | Methyl Protons | nih.gov |

| ¹³C | 163.73 | - | - | C=O | nih.gov |

| ¹³C | 12.87, 24.37 | - | - | Methyl Carbons | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers insights into the molecular vibrations and functional groups present in this compound.

FT-IR spectroscopy is instrumental in identifying characteristic bond vibrations. For instance, the C=C stretching vibrations in vinyl-substituted compounds typically appear in the 1590-1650 cm⁻¹ region. nih.gov The spectra of cis and trans isomers of 1,3-alkadienes can be differentiated by bands in the 900-1000 cm⁻¹ region. nih.gov In quinoline derivatives, FT-IR spectra have been used to confirm the presence of various functional groups and to study intermolecular interactions like hydrogen bonding. nih.govresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a powdered solid sample can be compared with its IR spectrum to get a complete picture of the vibrational modes. nih.gov Surface-Enhanced Raman Scattering (SERS) has been utilized to study quinoline derivatives, where the interaction with a metal surface can lead to shifts in the vibrational frequencies compared to the normal Raman spectrum. nih.govresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies observed in both FT-IR and Raman spectra. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Reference |

|---|---|---|---|

| 1590-1650 | C=C Stretch (vinyl) | FT-IR | nih.gov |

| 900-1000 | C-H Wag (=CH₂) | FT-IR | nih.gov |

Note: This table illustrates typical frequency ranges for relevant functional groups found in similar compounds.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govnih.gov This is crucial for confirming the molecular formula of the synthesized compound. nih.govmdpi.com ESI-MS is a soft ionization technique that is well-suited for analyzing quinoline derivatives, often producing a prominent protonated molecule [M+H]⁺. rsc.orgresearchgate.net

The fragmentation patterns observed in the mass spectrum provide structural information. For quinoline itself, a key fragmentation pathway involves the loss of an HCN molecule from the molecular ion. chempap.org In substituted quinolines, the fragmentation is influenced by the nature and position of the substituents. chempap.org For example, common fragmentation patterns for various organic functional groups include the loss of small neutral molecules or specific radical fragments, which helps in piecing together the structure of the molecule. libretexts.orgmiamioh.edu Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation pathways of selected ions. researchgate.net

Electrochemical Behavior and Redox Properties of 4 2 2 Thienyl Vinyl Quinoline

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Investigations

Cyclic voltammetry and differential pulse voltammetry are powerful techniques to probe the oxidation and reduction processes of a molecule. For 4-(2-(2-thienyl)vinyl)quinoline, these investigations would reveal the potentials at which the molecule loses or gains electrons and provide information about the stability of the resulting charged species.

Based on studies of similar compounds, it is expected that this compound will exhibit both oxidation and reduction processes. The oxidation would likely be associated with the electron-rich thiophene (B33073) moiety, while the reduction would be centered on the electron-deficient quinoline (B57606) nucleus.

Research on thiophene-substituted quinoline derivatives suggests that these molecules undergo irreversible oxidation and reduction in organic solvents. The presence of the thiophene group is known to lower the ionization potential compared to phenyl-linked analogues, making the compound easier to oxidize. Conversely, the quinoline component imparts a relatively high electron affinity, facilitating its reduction. For a series of polyquinolines, reduction potentials have been observed in the range of -1.57 to -2.08 V (versus SCE). While a precise value for this compound is not documented, its reduction potential is expected to fall within a similar range, influenced by the specific substitution pattern.

Table 1: Predicted Redox Potentials for this compound and Related Compounds

| Compound/Class | Predicted/Observed Oxidation Potential | Predicted/Observed Reduction Potential | Reference Electrode |

|---|---|---|---|

| This compound | Irreversible oxidation expected | Expected in the range of -1.57 to -2.08 V | SCE |

| Thiophene-substituted quinolines | Irreversible oxidation | Irreversible reduction | Not specified |

Note: The data for this compound is predictive and based on analogous compounds.

The stability of the species formed upon oxidation and reduction is a key factor in the electrochemical behavior of a compound. For many quinoline and thiophene derivatives, the redox processes are often irreversible. This irreversibility can be due to subsequent chemical reactions of the generated radical ions, such as dimerization or polymerization.

Electrogenerated chemiluminescence (ECL) is a phenomenon where light is produced from the reaction of electrochemically generated radical ions. The efficiency of ECL is highly dependent on the stability of the radical cation and anion and the energy released upon their annihilation.

While no specific ECL studies on this compound have been reported, its structural features suggest potential for ECL activity. The compound possesses distinct electron-donating (thiophene) and electron-accepting (quinoline) moieties, which is a common characteristic of ECL-active molecules. The generation of a radical cation on the thiophene side and a radical anion on the quinoline side, followed by their recombination, could lead to the formation of an excited state that decays radiatively. The energy of the emitted light would be related to the HOMO-LUMO gap of the molecule. However, the potential for irreversible follow-up reactions of the radical ions could quench the ECL emission.

Correlation between Electrochemical Behavior and Electronic Structure

The electrochemical properties of this compound are intrinsically linked to its electronic structure. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich thiophene and vinyl fragments, while the lowest unoccupied molecular orbital (LUMO) is likely centered on the electron-deficient quinoline ring.

This separation of the frontier molecular orbitals is a key feature of donor-acceptor systems and has significant implications for the electrochemical behavior. The energy of the HOMO will determine the oxidation potential, with a higher HOMO energy corresponding to a lower oxidation potential. Conversely, the energy of the LUMO will dictate the reduction potential, with a lower LUMO energy facilitating easier reduction.

Theoretical calculations on polyquinolines have shown that the introduction of a thiophene linkage, in place of a phenylene one, significantly decreases the ionization potential (by about 0.45-0.5 eV) and moderately increases the electron affinity (by about 0.15-0.20 eV). This theoretical insight supports the expectation that this compound will be more readily oxidized than its phenyl-vinyl-quinoline analogue. The electrochemical bandgap, which can be estimated from the difference between the onset oxidation and reduction potentials, provides an experimental measure of the HOMO-LUMO gap and can be correlated with the optical bandgap determined from UV-visible spectroscopy.

Crystallographic Analysis and Supramolecular Architecture of 4 2 2 Thienyl Vinyl Quinoline

Single Crystal X-ray Diffraction Studies

Precise Molecular Conformation and Bond Parameters

Specific experimental data on the bond lengths, bond angles, and torsion angles for 4-(2-(2-Thienyl)vinyl)quinoline are not present in the available literature. Such data can only be determined through single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Investigation of Intermolecular Interactions

Without crystallographic data, a definitive analysis of the intermolecular interactions governing the supramolecular architecture of this compound cannot be conducted. While it is possible to theorize potential interactions based on its chemical structure—which includes a nitrogen-containing quinoline (B57606) ring and a sulfur-containing thiophene (B33073) ring, both capable of participating in various non-covalent interactions—any such discussion would be purely speculative.

Classical Hydrogen Bonding Networks (e.g., C-H...O, C-H...N, C-H...π)

The molecule possesses potential hydrogen bond donors (C-H groups) and acceptors (the nitrogen atom of the quinoline ring and the π-systems of the aromatic rings). However, without structural data, the existence and geometry of any C-H···N or C-H···π hydrogen bonds cannot be confirmed.

π-π Stacking Interactions and Aromatic Interactions

The planar aromatic systems of the quinoline and thiophene rings suggest a high likelihood of π-π stacking interactions. The specific geometry (e.g., parallel-displaced or T-shaped) and the distances of these interactions are unknown.

Other Non-Covalent Interactions and Supramolecular Synthons

Other potential non-covalent interactions, such as those involving the sulfur atom of the thiophene ring, and the resulting supramolecular synthons cannot be identified or described without experimental structural evidence.

Supramolecular Self-Assembly and Ordered Structures

Data Tables

Without access to a crystallographic information file (CIF), it is impossible to generate tables detailing crystal data and structure refinement parameters, such as:

Empirical formula

Formula weight

Crystal system

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume

Z (number of molecules in the unit cell)

Calculated density

Absorption coefficient

F(000)

Further research, specifically the synthesis of single crystals of this compound and their analysis using X-ray crystallography, would be required to obtain the necessary data to fulfill the original request.

Biological Activity Research Mechanistic and in Vitro Focus

Antimicrobial Activity Studies (In Vitro)

Research into the antimicrobial properties of quinoline (B57606) derivatives is extensive, with many compounds showing activity against various bacterial and fungal pathogens. nih.govresearchgate.net The mechanism of action often involves targeting essential cellular processes in microorganisms. rsc.orgnih.gov

Antibacterial Efficacy (e.g., Minimum Inhibitory Concentration (MIC) Values against Bacterial Strains)

Despite the broad antibacterial activity reported for the quinoline class of compounds, specific studies detailing the in vitro antibacterial efficacy of 4-(2-(2-thienyl)vinyl)quinoline, including Minimum Inhibitory Concentration (MIC) values against common bacterial strains, were not identified in a comprehensive review of published scientific literature. While numerous quinoline derivatives have been synthesized and tested for such activity, data for this specific molecule is not publicly available. nih.govnih.gov

Antifungal Efficacy (In Vitro)

The quinoline scaffold is present in various compounds that have been evaluated for their potential to inhibit the growth of pathogenic fungi. nih.govnih.gov These investigations are crucial for the development of new antifungal agents. However, a review of the scientific literature did not yield specific in vitro studies on the antifungal efficacy of this compound against any fungal strains.

Anticancer Activity Investigations (In Vitro)

The quinoline core is a key feature in several anticancer agents, and as such, new derivatives are frequently subjects of anticancer research. nih.govnih.gov These investigations often begin with in vitro screening against various cancer cell lines to identify promising lead compounds. nih.gov

Evaluation in Cancer Cell Lines (e.g., Hep G2)

In vitro evaluation of novel chemical entities in cancer cell lines, such as the human liver cancer cell line Hep G2, is a standard primary screening method to determine cytotoxic or antiproliferative effects. While many quinoline derivatives have demonstrated activity in such assays, specific data regarding the evaluation of this compound in any cancer cell line, including Hep G2, is not available in the current body of scientific literature. nih.govnih.gov

Mechanistic Studies of Cellular Targets (e.g., DNA Binding, Protein Interactions)

Understanding the mechanism of action is a critical step in drug development. For many quinoline-based anticancer agents, this involves interaction with cellular targets like DNA or specific proteins such as topoisomerases or kinases. nih.govnih.gov These interactions can disrupt the cell cycle and lead to apoptosis. nih.gov However, there are no published mechanistic studies that investigate the specific cellular targets or protein interactions of this compound.

Enzyme Inhibition Profiling (In Vitro)

Quinoline derivatives have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. nih.govresearchgate.net In vitro enzyme inhibition assays are fundamental for characterizing the biochemical activity and potential therapeutic applications of new compounds. A search of the scientific literature found no data on the in vitro enzyme inhibition profile of this compound against any specific enzymes. While related compounds have been studied as inhibitors of enzymes like histone deacetylases (HDACs) or MRP2, no such information exists for the title compound. nih.govnih.gov

Inhibition of Key Enzymes

There is currently no publicly available research detailing the inhibitory effects of this compound on key enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, or DHODH kinase. Studies on related quinoline derivatives have shown activity in these areas. For instance, various substituted quinolines have been investigated as inhibitors of tyrosine kinases like VEGFR-2, and others have been identified as potential topoisomerase inhibitors or disruptors of tubulin polymerization. However, without direct experimental evidence, the specific activity of this compound remains uncharacterized.

Molecular Docking and Binding Interaction Analysis

Similarly, a thorough search did not uncover any molecular docking or binding interaction analyses specifically performed on this compound. Molecular modeling studies are common for quinoline-based compounds to predict their binding modes within the active sites of enzymes. These computational studies are crucial for understanding the structural basis of their activity and for the rational design of more potent analogues. The absence of such studies for this compound means its potential binding interactions with biological targets have not been elucidated.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. While SAR studies have been conducted on various series of quinoline and thienyl derivatives to optimize their therapeutic effects, no such analysis has been published for a series of compounds centered around the this compound scaffold. Therefore, the key structural features of this molecule that would be critical for any potential biological activity are currently unknown.

Due to the lack of specific data for this compound in the scientific literature, a detailed article on its biological activity as per the requested outline cannot be generated at this time. Further experimental research is required to determine the pharmacological profile of this specific compound.

Conclusions and Future Research Trajectories

Summary of Current Understanding and Key Findings

Direct experimental data on 4-(2-(2-Thienyl)vinyl)quinoline is limited in publicly accessible research. However, a foundational understanding can be constructed by examining its core components. The quinoline (B57606) ring system is a well-established pharmacophore present in numerous synthetic and natural compounds, exhibiting a wide array of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govbiointerfaceresearch.com Its aromatic, heterocyclic nature also imparts valuable photophysical properties.

The thiophene (B33073) ring is another privileged heterocycle, known for its stability and electronic properties, making it a frequent building block in conductive polymers, dyes, and pharmaceuticals. thepharmajournal.com The vinyl linker creates a π-conjugated system between the quinoline and thiophene rings, which is expected to give rise to distinct photoluminescent and electronic characteristics, similar to other styryl-type dyes. Therefore, this compound is hypothesized to be a versatile scaffold with potential dual applications in both material science and medicinal chemistry.

Identified Gaps in Current Research Methodologies

The most significant gap in the current body of research is the absence of targeted studies on this compound itself. This leads to several specific voids in the scientific literature:

Lack of Optimized Synthesis: There are no established, high-yield synthetic protocols specifically for the 4-substituted isomer. General methods for creating vinylquinolines often focus on the more reactive 2-position, leaving the synthesis of 4-vinylquinolines less explored. nih.govgoogle.com

Absence of Physicochemical Characterization: Fundamental data, including detailed NMR, IR, mass spectrometry, UV-Vis absorption, fluorescence spectra, and single-crystal X-ray diffraction data, are not available. This information is crucial for confirming the structure and understanding its electronic and steric properties.

No Biological Evaluation: The compound has not been systematically screened for any biological activities. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains entirely theoretical.

Unexplored Material Properties: The potential of this conjugated system for applications in organic electronics, such as in sensors or organic light-emitting diodes (OLEDs), has not been investigated.

Prospective Avenues for Synthetic Innovation and Derivatization

Future research should prioritize the development of efficient and scalable synthetic routes to this compound and its derivatives. Several innovative approaches could be explored:

Condensation Reactions: A straightforward approach involves the acid- or base-catalyzed condensation of 4-methylquinoline (lepidine) with thiophene-2-carboxaldehyde. Optimization of catalysts and reaction conditions, potentially using microwave assistance to enhance reaction rates and yields, would be a key area of innovation. nih.gov

Wittig-Type Olefination: The Wittig reaction or the Horner-Wadsworth-Emmons modification could provide a highly stereoselective route to the trans-isomer, which is often desired for electronic applications. This would involve reacting a phosphonium ylide of a 4-methylquinoline with thiophene-2-carboxaldehyde or vice versa.

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be employed to couple a halogenated quinoline (e.g., 4-bromoquinoline) with a vinylthiophene derivative.

Once a reliable synthesis is established, a library of derivatives could be generated by modifying either the quinoline or the thiophene ring. Substituents could be added to modulate solubility, electronic properties, and biological activity.

Table 1: Potential Synthetic Routes

| Reaction Type | Reactant 1 | Reactant 2 | Key Advantages |

| Aldol Condensation | 4-Methylquinoline | Thiophene-2-carboxaldehyde | Atom economy, simple starting materials |

| Wittig Reaction | 4-(Triphenylphosphoniomethyl)quinoline salt | Thiophene-2-carboxaldehyde | High stereoselectivity for E-alkene |

| Heck Coupling | 4-Bromoquinoline | 2-Vinylthiophene | Good functional group tolerance |

Emerging Directions in Material Science and Bio-Applications

The unique conjugated structure of this compound opens up promising avenues in both materials and medicine.

Material Science: The extended π-system is predicted to result in interesting photophysical properties. Future research should focus on its potential as an organic semiconductor, a fluorescent probe for metal ion detection (chemosensor), or as a component in dye-sensitized solar cells. The nitrogen and sulfur atoms provide potential coordination sites for creating novel organometallic complexes with catalytic or luminescent properties.

Bio-Applications: Drawing parallels with other quinoline derivatives, this compound is a prime candidate for biological screening. researchgate.net Initial studies should evaluate its cytotoxicity against a panel of cancer cell lines. nih.gov Given the prevalence of quinolines in antimalarial drugs, its activity against Plasmodium falciparum should also be assessed. nih.gov Furthermore, the structural motif may lend itself to applications as an enzyme inhibitor, for example, against histone deacetylases or kinases, which are common targets in cancer therapy. frontiersin.org

Interdisciplinary Research Opportunities

The multifaceted potential of this compound calls for a highly interdisciplinary approach.

Computational and Synthetic Chemistry: Collaboration between computational chemists and synthetic chemists could accelerate the design of derivatives. Density Functional Theory (DFT) calculations can predict the electronic structure, spectral properties, and reactivity, guiding synthetic efforts toward derivatives with optimized characteristics for specific applications.

Materials Science and Engineering: Joint efforts between chemists and material scientists will be essential to fabricate and test devices, such as OLEDs or chemical sensors, incorporating this compound.

Pharmacology and Medicinal Chemistry: A strong collaboration between synthetic chemists, biologists, and pharmacologists is needed to systematically synthesize, screen, and evaluate the biological activities of a library of derivatives. This would involve identifying biological targets, understanding structure-activity relationships (SAR), and exploring mechanisms of action.

By pursuing these integrated research avenues, the scientific community can unlock the full potential of this promising but currently overlooked chemical scaffold.

Q & A

Basic: What are the common synthetic routes for 4-(2-(2-Thienyl)vinyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a Heck coupling or Wittig reaction to introduce the thienyl-vinyl moiety to the quinoline core. For example, Wang et al. (2015) optimized a palladium-catalyzed coupling using 2-thiopheneboronic acid and 4-vinylquinoline derivatives under inert conditions, achieving yields >75% . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst loading : Pd(PPh₃)₄ (5 mol%) balances cost and efficiency.

- Temperature : Reactions proceed at 80–100°C to minimize side products.

- Monitoring : TLC or HPLC-MS tracks reaction progress .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms regiochemistry of the thienyl-vinyl group (e.g., coupling constants J = 16 Hz for trans-vinyl protons) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous quinoline derivatives (e.g., C–C bond lengths: 1.34–1.48 Å) .

- FT-IR : Identifies C=C stretching (~1600 cm⁻¹) and quinoline ring vibrations.

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 263.0945 [M+H]⁺) .

Basic: What are the preliminary steps for assessing the biological activity of this compound?

Methodological Answer:

- In vitro screening : Test against disease-relevant targets (e.g., acetylcholinesterase for Alzheimer’s research) at concentrations 1–100 µM .

- Cytotoxicity assays : Use MTT or resazurin in HEK-293 or HepG2 cells to establish IC₅₀ values.

- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on quinoline) to correlate structural features with activity .

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer:

- Replicate assays : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to assess reproducibility .

- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., SH-SY5Y neurons for neuroactivity) to confirm mechanisms .

- Statistical analysis : Apply ANOVA or Tukey’s test to evaluate significance of outliers. Contradictions may arise from assay interference (e.g., compound aggregation) .

Advanced: What computational methods predict the interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., tau protein). Parameters: grid size 60 ų, exhaustiveness = 100 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).

- QSAR models : Incorporate Hammett constants (σ) of substituents to predict bioactivity trends .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

- Directed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., –CONHR) to functionalize the quinoline C8 position .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the thienyl ring’s α-position due to electron-rich vinyl linkage .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at the quinoline C3 position, leveraging steric hindrance from the vinyl group .

Safety: What are the critical toxicity and handling considerations for this compound?

Methodological Answer:

- Toxicity profile : Analogous styrylquinolines exhibit LDLo = 160 mg/kg (intravenous, mice), suggesting strict PPE protocols (gloves, fume hood) .

- Storage : Store under argon at –20°C to prevent oxidation of the vinyl group.

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid NOₓ emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.